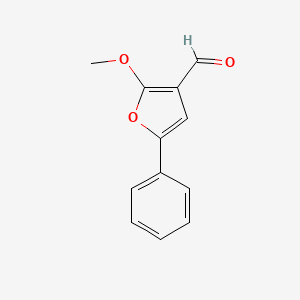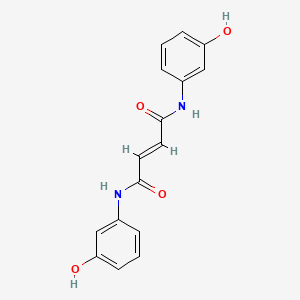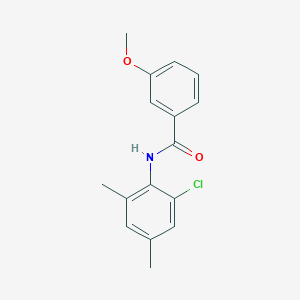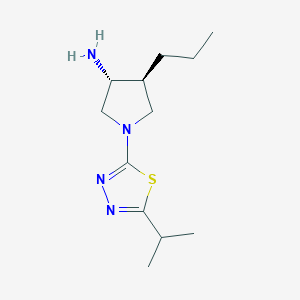![molecular formula C17H12ClN3O2 B5662645 5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5662645.png)
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazoles and quinoxalines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
The synthesis of 5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 5-chloro-2-aminophenol with 3-methylquinoxaline-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
化学反应分析
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
科学研究应用
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: It is used in biological studies to understand the mechanisms of action of benzoxazole and quinoxaline derivatives. Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of 5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or it may interact with cellular signaling pathways, resulting in anticancer activity .
相似化合物的比较
Similar compounds to 5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2(3H)-one include:
Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline moiety and exhibit similar biological activities.
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share the benzoxazole moiety and are studied for their antimicrobial and anticancer properties.
属性
IUPAC Name |
5-chloro-3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c1-10-14(20-13-5-3-2-4-12(13)19-10)9-21-15-8-11(18)6-7-16(15)23-17(21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKGKZFJCNFEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)
![1-Methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one](/img/structure/B5662573.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-pyrrolidin-1-ylcyclopentanecarboxamide](/img/structure/B5662580.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5662593.png)


![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5662618.png)
![3-[4-(difluoromethoxy)phenyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B5662622.png)
![N-(2-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5662630.png)
![(4Z)-2-(4-CHLORO-3-NITROPHENYL)-4-[(3-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5662632.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,6-dimethylnicotinate](/img/structure/B5662651.png)

![4-{[4-(2-PHENYLETHYL)PIPERAZIN-1-YL]METHYL}-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5662672.png)
